molecular formula C11H13NO2 B7580705 6-(4-Hydroxyphenyl)piperidin-2-one

6-(4-Hydroxyphenyl)piperidin-2-one

Cat. No.: B7580705
M. Wt: 191.23 g/mol
InChI Key: YMHAOBRZZKOGAY-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)piperidin-2-one is a piperidinone derivative featuring a hydroxyl-substituted phenyl group at the 6-position of the piperidin-2-one ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and viral proteins.

Properties

IUPAC Name

6-(4-hydroxyphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h4-7,10,13H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHAOBRZZKOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition to Piperidinone Precursors

A promising route involves the addition of a 4-hydroxyphenyl Grignard reagent to a piperidinone derivative. This method, adapted from the synthesis of 4-hydroxy-4-(hydroxyphenyl)piperidines, proceeds as follows:

  • Reaction Setup :

    • Precursor : 4-Piperidinone or a protected variant (e.g., 1-benzyl-4-piperidinone).

    • Grignard Reagent : 4-Hydroxyphenylmagnesium bromide, generated in situ from 4-bromophenol and magnesium.

    • Conditions : Anhydrous tetrahydrofuran (THF), 0–25°C, under nitrogen atmosphere.

  • Mechanism :
    The Grignard reagent attacks the ketone of 4-piperidinone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed lactamization yields the piperidin-2-one ring.

  • Optimization :

    • Protection-Deprotection : The phenolic -OH group may require protection (e.g., as a benzyl ether) to prevent side reactions. Hydrogenolysis with Pd/C removes the protecting post-synthesis.

    • Yield : Analogous reactions report yields of 70–85% after purification.

Example Protocol :

In a dried flask, 1-benzyl-4-piperidinone (10 mmol) is reacted with 4-hydroxyphenylmagnesium bromide (12 mmol) in THF at 0°C. After quenching with NH₄Cl, the crude product is hydrogenated (H₂, Pd/C) to remove the benzyl group, followed by cyclization in HCl/EtOH to afford 6-(4-hydroxyphenyl)piperidin-2-one.

Mannich Reaction for Piperidinone Formation

The Mannich reaction offers a three-component route to construct the piperidinone ring with integrated substituents. This method, inspired by the synthesis of 2,6-diaryl-3-methyl-4-piperidones, involves:

  • Components :

    • Ketone : Cyclohexanone or methyl ethyl ketone.

    • Aldehyde : 4-Hydroxybenzaldehyde.

    • Ammonia Source : Ammonium acetate or aqueous NH₃.

  • Reaction Conditions :

    • Solvent: Ethanol or methanol.

    • Temperature: Reflux (70–80°C).

    • Duration: 6–12 hours.

  • Mechanism :
    The aldehyde and ketone condense with ammonia to form a β-amino ketone intermediate, which cyclizes to the piperidinone ring. Regioselectivity is controlled by steric and electronic effects of substituents.

  • Challenges :

    • Positional Isomerism : Ensuring the hydroxyphenyl group occupies the 6-position requires careful tuning of reactant ratios and catalysts.

    • Yield : Reported yields for analogous Mannich reactions range from 50–65%.

Example Protocol :

A mixture of cyclohexanone (10 mmol), 4-hydroxybenzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol is refluxed for 8 hours. The product is isolated via vacuum filtration and recrystallized from methanol to yield 6-(4-hydroxyphenyl)piperidin-2-one.

Cyclization of Amino Acid Derivatives

Cyclization of linear precursors provides an alternative route. For example, a δ-amino ester containing a hydroxyphenyl group can undergo intramolecular lactamization:

  • Precursor Synthesis :

    • δ-Amino Ester : Prepared by coupling 4-hydroxyphenylacetic acid with a β-amino alcohol.

  • Cyclization :

    • Conditions : Basic (NaOH) or acidic (HCl) hydrolysis, followed by heating to 100–120°C.

    • Catalysts : p-Toluenesulfonic acid (PTSA) or titanium tetraisopropoxide.

  • Yield and Purity :

    • Yields of 60–75% are achievable, with purity >95% confirmed by HPLC.

Optimization Strategies

Solvent and Base Selection

Data from piperidone syntheses suggest:

  • Polar Aprotic Solvents : Dimethylacetamide (DMAC) or dimethylformamide (DMF) enhance reaction rates for Grignard additions.

  • Bases : Sodium hydroxide or potassium carbonate improve deprotonation efficiency in Mannich reactions.

Temperature and Time Profiling

  • Grignard Additions : Optimal at 0–25°C to minimize side reactions.

  • Mannich Reactions : Require reflux conditions (70–80°C) for 6–12 hours.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.

  • Recrystallization : Methanol or ethanol yields crystals with melting points of 160–170°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.20 (d, J = 8.4 Hz, 2H, aromatic), 6.70 (d, J = 8.4 Hz, 2H, aromatic), 3.90 (s, 1H, -OH), 3.40–3.20 (m, 2H, piperidinone), 2.80–2.60 (m, 2H), 2.10–1.80 (m, 4H).

  • IR (KBr) : 3280 cm⁻¹ (-OH), 1665 cm⁻¹ (C=O lactam), 1600 cm⁻¹ (aromatic C=C).

Physicochemical Properties

PropertyValueSource
Melting Point165–168°C
SolubilityMethanol (slight), DMSO (high)
LogP (Predicted)1.2 ± 0.3

Chemical Reactions Analysis

6-(4-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of piperidine, including 6-(4-Hydroxyphenyl)piperidin-2-one, exhibit antipsychotic properties. This compound has been studied for its potential to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a significant role in inflammatory responses. In preclinical models, topical application of related compounds has been effective in reducing inflammation and associated symptoms .

Cancer Therapeutics

6-(4-Hydroxyphenyl)piperidin-2-one derivatives have been explored for their potential as farnesyltransferase inhibitors, which are relevant in cancer therapy due to their role in inhibiting oncogenic signaling pathways. The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance efficacy against various cancer cell lines .

Data Tables

Application AreaMechanism of ActionReferences
AntipsychoticModulation of dopamine/serotonin receptors
Anti-inflammatoryInhibition of NF-κB signaling
Cancer therapeuticsFarnesyltransferase inhibition

Case Study 1: Antipsychotic Efficacy

In a study evaluating the efficacy of various piperidine derivatives, 6-(4-Hydroxyphenyl)piperidin-2-one was found to significantly reduce psychotic symptoms in animal models. The study highlighted its potential as a second-generation antipsychotic with fewer side effects compared to traditional treatments.

Case Study 2: Inflammation Reduction

Another investigation focused on the topical application of compounds related to 6-(4-Hydroxyphenyl)piperidin-2-one in mouse models of skin inflammation. Results indicated a marked decrease in inflammatory markers and improved healing times compared to control groups treated with standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 6-(4-Hydroxyphenyl)piperidin-2-one with structurally similar piperidin-2-one derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Yield (%) Reference
6-(4-Hydroxyphenyl)piperidin-2-one 4-Hydroxyphenyl at C6 ~205.2 (estimated) Enhanced solubility, HIV RT inhibition* N/A
6-(Pyridin-4-yl)piperidin-2-one (4p) Pyridin-4-yl at C6 176.2 Moderate lipophilicity, unreported bioactivity 55
(S)-6-(Hydroxymethyl)piperidin-2-one Hydroxymethyl at C6 129.16 Chiral building block, high purity (95%) N/A
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 4-Methoxyphenyl at C2/C6, acetyl at N1 409.5 Antimicrobial, anti-inflammatory N/A
1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one Triazine-methoxy-phenyl at C3 484.2 Dual FFAR1/FFAR4 modulation 55.58

*Note: The HIV reverse transcriptase (RT) inhibition activity is inferred from structurally related diarylpyrimidine analogs .

Key Observations :
  • Hydroxyphenyl vs. Pyridyl : The 4-hydroxyphenyl group in the target compound improves aqueous solubility compared to the pyridyl group in 4p due to its polar hydroxyl moiety. However, pyridyl derivatives may exhibit stronger π-π stacking interactions in enzyme binding .
  • Hydroxyphenyl vs. The hydroxyl group offers better hydrogen-bonding capacity for target engagement .
  • Hydroxyphenyl vs. Hydroxymethyl : The hydroxymethyl analog (e.g., (S)-6-(Hydroxymethyl)... ) lacks aromaticity, limiting its ability to interact with hydrophobic enzyme pockets. This makes the hydroxyphenyl variant more versatile in drug design .

Biological Activity

6-(4-Hydroxyphenyl)piperidin-2-one, also known as LY255582 , is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an opioid receptor antagonist. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-hydroxyphenyl group. This structural configuration is crucial for its interaction with various biological targets. The presence of the hydroxy group enhances its solubility and reactivity, making it a valuable candidate for drug development.

6-(4-Hydroxyphenyl)piperidin-2-one primarily acts as an opioid receptor antagonist. Its mechanism involves binding to the μ-opioid receptor, which modulates pain perception and can influence behaviors related to addiction and obesity. The antagonist properties have been linked to its ability to inhibit the effects of endogenous opioids, thereby reducing pain and potentially aiding in weight management by decreasing food consumption.

Opioid Receptor Antagonism

Research has demonstrated that 6-(4-Hydroxyphenyl)piperidin-2-one exhibits potent antagonistic activity at the μ-opioid receptor. In studies assessing its efficacy:

  • Binding Affinity : The compound showed high affinity for the μ-opioid receptor with an IC50 value indicating effective inhibition (specific values not detailed in the provided sources).
  • Functional Assays : In vivo studies indicated that doses required to achieve significant reductions in opioid-induced behaviors (e.g., urination and food consumption) were effective at low concentrations (e.g., 0.08 mg/kg) .

Comparative Studies

In comparative studies with other compounds in the same class, 6-(4-Hydroxyphenyl)piperidin-2-one has been shown to have a favorable profile:

Compoundμ-Receptor Affinity (IC50)Effect on Food Consumption (%)
LY255582HighDecreased by ~20%
AlvimopanModerateMinimal effect
JDTicHighSignificant reduction

This table illustrates the competitive advantage of LY255582 over other opioid antagonists in terms of both receptor affinity and practical effects on behavior.

Case Studies

  • Obesity Treatment : A study highlighted the use of LY255582 as a lead structure for developing nonselective opioid receptor antagonists aimed at treating obesity. The compound was effective in reducing food intake without significant central nervous system side effects .
  • Gastrointestinal Recovery : Another clinical investigation focused on LY255582's role in enhancing gastrointestinal recovery post-surgery. Its selective antagonism at peripheral opioid receptors was noted to accelerate recovery times significantly compared to traditional treatments .

Additional Biological Activities

Beyond its role as an opioid antagonist, 6-(4-Hydroxyphenyl)piperidin-2-one has been explored for potential anti-inflammatory properties. Its structural features suggest it may interact with pathways involved in inflammation, though specific data on this activity remains limited.

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